molecular formula C24H23N5O2 B2582124 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705506-85-9

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2582124
CAS No.: 1705506-85-9
M. Wt: 413.481
InChI Key: QWVCYWQSOIXWOF-UHFFFAOYSA-N
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Description

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrazole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the quinoxaline core. Common reagents used in these reactions include hydrazines, diketones, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidine: Shares the pyrazole and piperidine moieties but lacks the quinoxaline core.

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

Uniqueness

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline is unique due to its combination of a quinoxaline core with pyrazole and piperidine moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-28-22(15-21(27-28)17-7-3-2-4-8-17)24(30)29-13-11-18(12-14-29)31-23-16-25-19-9-5-6-10-20(19)26-23/h2-10,15-16,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVCYWQSOIXWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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